An In-depth Technical Guide to the Chemical Properties of 1-Phenylethylamine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 1-Phenylethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1-Phenylethylamine hydrochloride. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and molecular behavior.
Physicochemical Properties
1-Phenylethylamine hydrochloride, a phenethylamine (B48288) derivative, is a solid compound at room temperature.[1][2] Its chemical structure consists of a phenyl group attached to an ethylamine (B1201723) backbone, with the amine group protonated to form the hydrochloride salt. This salt form generally enhances the compound's stability and solubility in polar solvents.[3]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C8H11N · HCl | [1] |
| Molecular Weight | 157.64 g/mol | [4] |
| Melting Point | 148 °C | [2][5] |
| Appearance | Solid | [1] |
| pKa | 9.04 ± 0.10 (Predicted for the free amine) | [6][7] |
| LogP | 3.20860 (Predicted) | [5][8] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 1 | [5] |
Solubility Profile
The solubility of 1-Phenylethylamine hydrochloride is a critical parameter for its handling, formulation, and application in various experimental settings.
| Solvent | Solubility |
| Methanol (B129727) | Soluble[1][2] |
| Chloroform | Soluble[1][2] |
| Acetonitrile | Slightly soluble[1][2] |
| Water | The free amine is moderately soluble in water.[9] The hydrochloride salt is expected to have enhanced aqueous solubility. |
The solubility in organic solvents is attributed to the hydrophobic phenyl group, while its solubility in polar solvents like methanol is enhanced by the presence of the charged ammonium (B1175870) group.[9]
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and identification of 1-Phenylethylamine hydrochloride.
| Technique | Data |
| ¹H NMR | Spectra available, characteristic peaks include a multiplet for the aromatic protons (~7.42 ppm), a quadruplet for the methine proton (~4.46 ppm), and a doublet for the methyl protons (~1.65 ppm).[4][10] |
| ¹³C NMR | Spectra available from various sources.[4] |
| Infrared (IR) Spectroscopy | FTIR spectra are available, typically showing characteristic peaks for N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[4][11] |
| Mass Spectrometry (MS) | GC-MS data is available, with fragmentation patterns that can be used for identification.[4][12] |
Stability and Reactivity
1-Phenylethylamine hydrochloride is stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area in a tightly sealed container.[1][13] However, certain conditions and substances should be avoided to prevent degradation or hazardous reactions.
-
Conditions to Avoid: Heat, flames, sparks, and dust generation.[8][13]
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide.[7][14]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[8][15]
The free amine form can absorb carbon dioxide from the air to form a carbamate.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of chemical properties. Below are generalized protocols for key experiments.
5.1. Determination of Melting Point
The melting point is a fundamental physical property used for identification and purity assessment.
-
Methodology: A small, dry sample of 1-Phenylethylamine hydrochloride is packed into a capillary tube. The tube is placed in a melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
5.2. Acid-Base Titration for pKa Determination
The pKa value is essential for understanding the ionization state of the molecule at different pH levels.
-
Methodology: A known concentration of 1-Phenylethylamine hydrochloride is dissolved in water. The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The volume of titrant added is recorded at regular pH intervals. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Acid-Base Chemistry and Signaling Pathways
As an amine hydrochloride, 1-Phenylethylamine hydrochloride exists in equilibrium with its free amine form in solution. The pKa of the conjugate acid (the protonated amine) dictates the position of this equilibrium at a given pH. This property is crucial in biological systems, as the charge state of the molecule affects its ability to cross cell membranes and interact with biological targets.
In the context of drug development, phenethylamine derivatives are known to interact with various receptors and transporters in the central nervous system, such as trace amine-associated receptors (TAARs).[16][17] The protonation state of the amine is critical for these interactions.
This guide provides foundational knowledge on the chemical properties of 1-Phenylethylamine hydrochloride. For specific applications, it is recommended to consult detailed safety data sheets and peer-reviewed literature.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-PhenylethylaMine HCl | 13437-79-1 [amp.chemicalbook.com]
- 3. (S)-N-methyl-1-phenylethylamine hydrochloride | 53690-44-1 | Benchchem [benchchem.com]
- 4. 1-Phenylethylamine hcl | C8H12ClN | CID 12236038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Phenylethylamine hcl|lookchem [lookchem.com]
- 6. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. (R)-1-phenylethylamin hydrochloride | CAS#:13437-79-1 | Chemsrc [chemsrc.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. academic.oup.com [academic.oup.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Phenethylamine - Wikipedia [en.wikipedia.org]
- 17. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
